molecular formula C8H6ClN3O B13475933 4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Katalognummer: B13475933
Molekulargewicht: 195.60 g/mol
InChI-Schlüssel: SCOAJNOQPSAXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4th position and a methyl group at the 8th position.

Vorbereitungsmethoden

The synthesis of 4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. Common reagents used in these reactions include bases like sodium methoxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be compared with other pyridopyrimidine derivatives such as:

Eigenschaften

Molekularformel

C8H6ClN3O

Molekulargewicht

195.60 g/mol

IUPAC-Name

4-chloro-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H6ClN3O/c1-12-6(13)3-2-5-7(9)10-4-11-8(5)12/h2-4H,1H3

InChI-Schlüssel

SCOAJNOQPSAXQI-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=CC2=C1N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.